2-[1-(4-Methylpiperazin-1-yl)cyclohexyl]acetic acid dihydrochloride
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Overview
Description
2-[1-(4-Methylpiperazin-1-yl)cyclohexyl]acetic acid dihydrochloride is a chemical compound with the molecular formula C13H26Cl2N2O2 and a molecular weight of 313.26 g/mol. This compound is a derivative of cyclohexylacetic acid and contains a 4-methylpiperazine moiety, which is a common structural motif in various pharmaceuticals and chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Methylpiperazin-1-yl)cyclohexyl]acetic acid dihydrochloride typically involves the following steps:
Cyclohexylacetic acid: is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in the presence of a suitable solvent such as dichloromethane (DCM).
The resulting acid chloride is then reacted with 4-methylpiperazine to form the corresponding amide intermediate.
The amide intermediate undergoes hydrolysis to yield the free acid.
Finally, the free acid is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of solvents, reagents, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Methylpiperazin-1-yl)cyclohexyl]acetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: : The cyclohexyl ring can be oxidized to form cyclohexanone derivatives.
Reduction: : The compound can be reduced to form the corresponding amine.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: : Cyclohexanone derivatives.
Reduction: : Corresponding amine derivatives.
Substitution: : Various substituted piperazine derivatives.
Scientific Research Applications
2-[1-(4-Methylpiperazin-1-yl)cyclohexyl]acetic acid dihydrochloride has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used in biological studies to investigate the effects of piperazine derivatives on biological systems.
Industry: : It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 2-[1-(4-Methylpiperazin-1-yl)cyclohexyl]acetic acid dihydrochloride exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The piperazine ring can bind to various receptors in the central nervous system, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
2-[1-(4-Methylpiperazin-1-yl)cyclohexyl]acetic acid dihydrochloride is similar to other piperazine derivatives, such as 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Other cyclohexyl derivatives with piperazine moieties
Properties
IUPAC Name |
2-[1-(4-methylpiperazin-1-yl)cyclohexyl]acetic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.2ClH/c1-14-7-9-15(10-8-14)13(11-12(16)17)5-3-2-4-6-13;;/h2-11H2,1H3,(H,16,17);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRGPSHTCCLCAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CCCCC2)CC(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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